![molecular formula C9H5N3O B6143253 4-(1,3,4-oxadiazol-2-yl)benzonitrile CAS No. 595567-06-9](/img/structure/B6143253.png)
4-(1,3,4-oxadiazol-2-yl)benzonitrile
Overview
Description
4-(1,3,4-oxadiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C9H5N3O . It is a derivative of the 1,3,4-oxadiazole class of compounds .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The intermediate 5 was alkylated with ethyl 4-chloroacetoacetate to get 29, which was then cyclized with substituted phenylhydrazines to produce the desired 1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of 4-(1,3,4-oxadiazol-2-yl)benzonitrile can be represented by the InChI code: 1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H .Physical And Chemical Properties Analysis
4-(1,3,4-oxadiazol-2-yl)benzonitrile has a molecular weight of 171.16 . It is a powder at room temperature .Scientific Research Applications
Anticancer Therapy
Compounds with the 1,3,4-oxadiazole moiety have been explored for their potential as anticancer agents. Specifically, they have been designed to inhibit the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy due to its role in cell proliferation and survival .
DNA Gyrase Inhibition
Another application is the inhibition of DNA gyrase, an enzyme involved in DNA replication. Inhibitors that target this enzyme can prevent the replication of bacterial DNA, making them potential candidates for antibacterial drugs .
Acetylcholinesterase Inhibition
Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE). AChE inhibitors are used to treat neurodegenerative diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is essential for learning and memory .
Tubulin Polymerization Inhibition
Some 1,3,4-oxadiazole derivatives act as inhibitors of tubulin polymerization. This action can arrest the cell cycle in cancer cells at the G2/M stage, which is crucial for cell division and can lead to apoptosis or programmed cell death .
Safety and Hazards
Future Directions
The 1,3,4-oxadiazole scaffold, to which 4-(1,3,4-oxadiazol-2-yl)benzonitrile belongs, has been found to possess a wide variety of biological activities, particularly for cancer treatment . Future research may focus on the development of novel 1,3,4-oxadiazol-2-yl)benzonitrile-based drugs with high cytotoxicity towards malignant cells .
Mechanism of Action
Target of Action
The primary target of 4-(1,3,4-oxadiazol-2-yl)benzonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular functions .
Mode of Action
4-(1,3,4-oxadiazol-2-yl)benzonitrile interacts with EGFR, inhibiting its activity . This compound has shown a robust inhibitory effect against the EGFR wild-type enzyme . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by 4-(1,3,4-oxadiazol-2-yl)benzonitrile affects several downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .
Result of Action
The result of the action of 4-(1,3,4-oxadiazol-2-yl)benzonitrile is a significant reduction in cell proliferation and survival, due to its inhibitory effect on EGFR . This makes it a potential candidate for the development of anticancer drugs .
properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAKLFBYMIAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Oxadiazol-2-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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